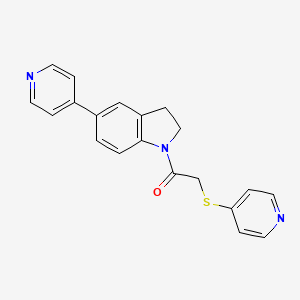

1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone

Description

1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone is a heterocyclic compound featuring a central indoline scaffold substituted with pyridine rings at positions 5 and via a thioether-linked ethanone group.

Properties

IUPAC Name |

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(14-25-18-5-10-22-11-6-18)23-12-7-17-13-16(1-2-19(17)23)15-3-8-21-9-4-15/h1-6,8-11,13H,7,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUGDQGGBAVIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach is the reaction of pyridin-4-ylthio with indolin-1-yl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.

Medicine: It has been investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Phenothiazine-oxadiazole hybrids (e.g., compounds 29, 30, 31): These feature a phenothiazine core linked to pyridinyl-oxadiazole via a thioether-ethanone bridge.

Indolin-pyrrolopyrimidine hybrids (e.g., compounds 29 , 30 in ): These retain the indoline scaffold but replace the pyridinylthio group with fluorinated pyrrolopyrimidine moieties, altering solubility and metabolic stability .

Pyridine-oxadiazole-thioether derivatives (e.g., compounds 5a-k): These lack the indoline core but share the pyridinylthio-ethanone linkage, emphasizing the role of sulfur in redox modulation and bioactivity .

Physicochemical Properties

Stability and Reactivity

- The thioether group in the target compound may confer susceptibility to oxidative degradation compared to ether or methylene linkages in analogs like 31 (methoxy-substituted phenothiazine) .

- Fluorinated indolin derivatives (e.g., compound 30 in ) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to cytochrome P450 oxidation .

Biological Activity

The compound 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone is a member of the indolinone family, characterized by its unique structure that integrates indoline and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is . Its structure can be visualized as follows:

Research indicates that this compound exhibits several mechanisms of action, which contribute to its biological activity:

1. Enzyme Inhibition

- Indoleamine 2,3-dioxygenase (IDO1) : Compounds with similar structures have been shown to inhibit IDO1, an enzyme implicated in tumor immune escape. Inhibitors of IDO1 may enhance anti-tumor immunity by preventing tryptophan degradation and promoting T-cell activation .

2. Cytotoxicity

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and THP-1 (human monocytic leukemia), indicating its potential as an anticancer agent.

3. Receptor Modulation

- The indole nucleus allows for high-affinity interactions with various receptors, suggesting potential therapeutic applications in modulating receptor activity involved in cancer and inflammation .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential IDO1 inhibitor, enhancing anti-tumor immunity |

| Cytotoxicity | Significant effects on HepG2 and THP-1 cell lines |

| Receptor Modulation | High-affinity interactions with various receptors |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study 1: IDO1 Inhibition

- A study synthesized a series of indole derivatives that exhibited moderate inhibition of IDO1 at micromolar concentrations. The structure–activity relationship indicated that modifications at the pyridine moiety could enhance inhibitory potency .

Study 2: Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.